1-Methyl-2-(pyridin-4-yl)pyrrolidin-3-amine
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Overview
Description
1-Methyl-2-(pyridin-4-yl)pyrrolidin-3-amine is a heterocyclic compound featuring a pyrrolidine ring substituted with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of appropriate precursors under basic conditions, followed by N-alkylation and subsequent functional group transformations .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-(pyridin-4-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenated derivatives can be used as starting materials for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, reduced pyridine derivatives, and various substituted pyrrolidine compounds .
Scientific Research Applications
1-Methyl-2-(pyridin-4-yl)pyrrolidin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(pyridin-4-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Pyrrolidine derivatives: Compounds such as 1-Methyl-2-(pyridin-3-yl)pyrrolidine share structural similarities.
Pyridine derivatives: Compounds like 2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)pyridine exhibit similar chemical properties.
Uniqueness: 1-Methyl-2-(pyridin-4-yl)pyrrolidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1339161-83-9 |
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Molecular Formula |
C10H15N3 |
Molecular Weight |
177.25 g/mol |
IUPAC Name |
1-methyl-2-pyridin-4-ylpyrrolidin-3-amine |
InChI |
InChI=1S/C10H15N3/c1-13-7-4-9(11)10(13)8-2-5-12-6-3-8/h2-3,5-6,9-10H,4,7,11H2,1H3 |
InChI Key |
CDUSXKJBFXRFLU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1C2=CC=NC=C2)N |
Origin of Product |
United States |
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